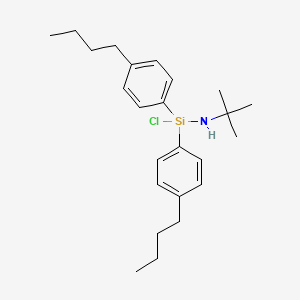
N-tert-Butyl-1,1-bis(4-butylphenyl)-1-chlorosilanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-Butyl-1,1-bis(4-butylphenyl)-1-chlorosilanamine is a synthetic organosilicon compound. Organosilicon compounds are widely used in various fields due to their unique properties, such as thermal stability, chemical resistance, and versatility in chemical reactions. This compound, in particular, may have applications in materials science, organic synthesis, and possibly in the development of new materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-1,1-bis(4-butylphenyl)-1-chlorosilanamine typically involves the reaction of tert-butylamine with a chlorosilane derivative. The reaction conditions may include:
Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or toluene.
Temperature: Controlled temperatures, often under reflux conditions.
Catalysts: Lewis acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions in batch or continuous flow reactors. The process may include:
Purification: Techniques such as distillation, recrystallization, or chromatography to obtain the pure compound.
Quality Control: Analytical methods like NMR, IR spectroscopy, and mass spectrometry to ensure the purity and structure of the compound.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl-1,1-bis(4-butylphenyl)-1-chlorosilanamine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The silicon center can be oxidized or reduced under specific conditions.
Hydrolysis: Reaction with water to form silanols.
Common Reagents and Conditions
Substitution: Reagents like sodium alkoxides or amines.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various organosilicon derivatives, while oxidation may produce silanols or siloxanes.
Scientific Research Applications
N-tert-Butyl-1,1-bis(4-butylphenyl)-1-chlorosilanamine may have several scientific research applications, including:
Materials Science: Development of new polymers or composites with enhanced properties.
Organic Synthesis: Use as a reagent or intermediate in the synthesis of complex organic molecules.
Biological Studies:
Mechanism of Action
The mechanism of action of N-tert-Butyl-1,1-bis(4-butylphenyl)-1-chlorosilanamine would depend on its specific application
Molecular Targets: Interaction with enzymes, receptors, or other proteins.
Pathways: Modulation of signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-tert-Butyl-1,1-bis(4-methylphenyl)-1-chlorosilanamine
- N-tert-Butyl-1,1-bis(4-ethylphenyl)-1-chlorosilanamine
- N-tert-Butyl-1,1-bis(4-phenyl)-1-chlorosilanamine
Uniqueness
N-tert-Butyl-1,1-bis(4-butylphenyl)-1-chlorosilanamine may have unique properties due to the presence of butyl groups, which can influence its reactivity, solubility, and interactions with other molecules
Conclusion
This compound is a versatile organosilicon compound with potential applications in various fields. Understanding its synthesis, reactions, and applications can provide valuable insights for researchers and industry professionals.
Properties
CAS No. |
344399-91-3 |
|---|---|
Molecular Formula |
C24H36ClNSi |
Molecular Weight |
402.1 g/mol |
IUPAC Name |
N-[bis(4-butylphenyl)-chlorosilyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C24H36ClNSi/c1-6-8-10-20-12-16-22(17-13-20)27(25,26-24(3,4)5)23-18-14-21(15-19-23)11-9-7-2/h12-19,26H,6-11H2,1-5H3 |
InChI Key |
ZNFZBXQAGGTUGD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)[Si](C2=CC=C(C=C2)CCCC)(NC(C)(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


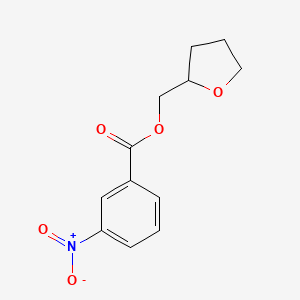

![Benzoic acid, 4-[(2-methylpropyl)amino]-, ethyl ester](/img/structure/B14239138.png)
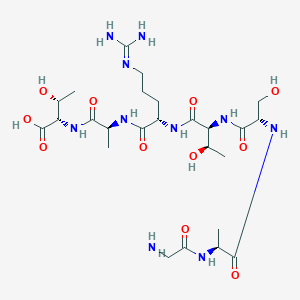
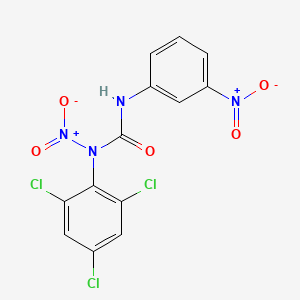
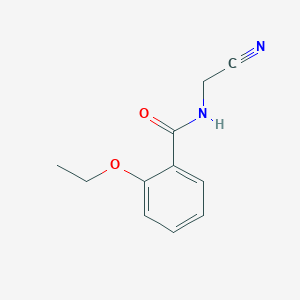
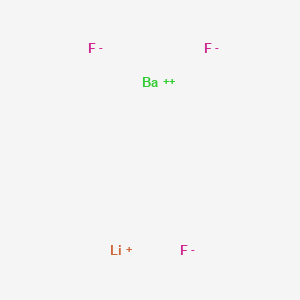
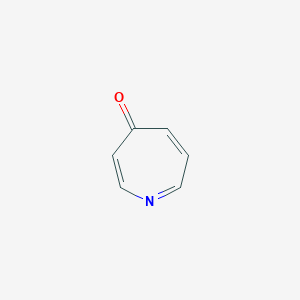
![3-[(2-Methylquinolin-8-yl)oxy]propyl 2-methylprop-2-enoate](/img/structure/B14239176.png)
![1,5-Dinitro-3-azabicyclo[3.3.1]nonane](/img/structure/B14239188.png)
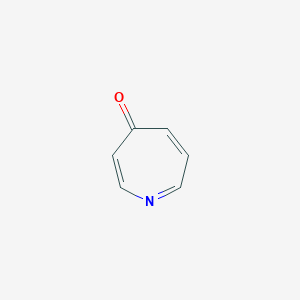


![5,7-Dihydroxy-2-[4-(trifluoromethyl)phenyl]-4H-1-benzopyran-4-one](/img/structure/B14239221.png)
